molecular formula C17H20N2O5 B2392316 N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 1428347-72-1

N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No.: B2392316
CAS No.: 1428347-72-1
M. Wt: 332.356
InChI Key: UTOAKCQQGXIHFD-UHFFFAOYSA-N
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Description

N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide is a complex organic compound characterized by the presence of furan, hydroxypropyl, methoxybenzyl, and oxalamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-3-yl-3-hydroxypropyl intermediate, which can be achieved through the reaction of furan with a suitable hydroxypropylating agent under controlled conditions. This intermediate is then reacted with 2-methoxybenzylamine to form the desired oxalamide compound. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The oxalamide group can be reduced to form amines or other reduced products.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxalamide group may produce primary or secondary amines.

Scientific Research Applications

N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, such as drug development for specific diseases.

    Industry: It can be used in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide involves its interaction with specific molecular targets. The furan ring may interact with enzymes or receptors, while the oxalamide group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide
  • N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(2-ethoxybenzyl)oxalamide

Uniqueness

N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxybenzyl group, in particular, may enhance its solubility and reactivity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[3-(furan-3-yl)-3-hydroxypropyl]-N'-[(2-methoxyphenyl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-23-15-5-3-2-4-12(15)10-19-17(22)16(21)18-8-6-14(20)13-7-9-24-11-13/h2-5,7,9,11,14,20H,6,8,10H2,1H3,(H,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOAKCQQGXIHFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCCC(C2=COC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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